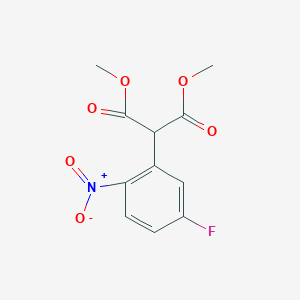

Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate

Übersicht

Beschreibung

Molecular Structure Analysis

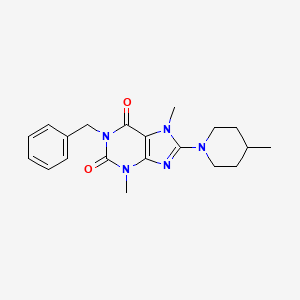

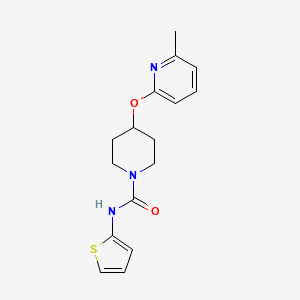

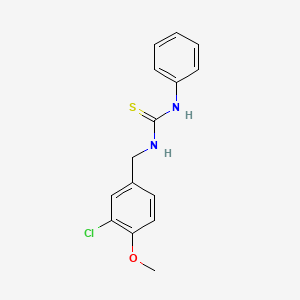

The molecular structure of this compound includes a phenyl ring with a nitro group and a fluoro group attached. It also contains a malonate ester. The molecule has a total of 29 atoms; 10 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 6 Oxygen atoms, and 1 Fluorine atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure Analysis : Dimethyl malonate derivatives, including those with nitrophenyl groups, are frequently used in synthesizing novel compounds. For instance, Jiménez-Cruz et al. (2003) synthesized dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate and analyzed its molecular structure using NMR, X-ray diffraction, and ab initio calculations (Jiménez-Cruz, Hernández-Ortega, & Ríos-Olivares, 2003).

Proton Transfer Reactions : Dimethyl malonate derivatives are utilized in studying proton transfer reactions. Schroeder et al. (1996) investigated the deprotonations of dimethyl (4-nitrophenyl)malonate by various N-bases in acetonitrile, using kinetic and spectroscopic methods (Schroeder, Brzeziński, Jarczewski, Grech, & Milart, 1996).

Synthesis of Heterocyclic and Carbocyclic Systems : Research by Bunce et al. (2008) demonstrated the use of dimethyl malonate in synthesizing benzo-fused heterocyclic and carbocyclic systems through intramolecular SNAr and tandem SN2-SNAr reactions (Bunce, Nago, Sonobe, & Slaughter, 2008).

Chemical Reactions with Trinitrohalobenzenes : Gololobov et al. (2011) explored reactions of dimethyl malonate with 1-chloro-2,4,6-trinitrobenzene or 1-fluoro-2,4,6-trinitrobenzene, leading to stable crystalline triethylammonium salts of corresponding trinitrophenylmalonic acid derivatives (Gololobov, Barabanov, Peregudov, Petrovskii, Starikova, Khrustalev, & Garbuzova, 2011).

Organic Synthesis Applications : Nair et al. (1997) studied the oxidative addition of dimethyl malonate to ring-substituted styrenes, leading to the formation of various substituted dimethyl malonates, which provides insights into reaction mechanisms in organic synthesis (Nair, Mathew, & Nair, 1997).

Safety and Hazards

Eigenschaften

IUPAC Name |

dimethyl 2-(5-fluoro-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQLFVFACPPWDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=CC(=C1)F)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2613749.png)

![N-(4-ethoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2613752.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)

![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)

![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)